Linaprazan

Description

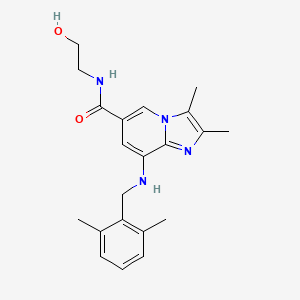

Structure

3D Structure

Properties

IUPAC Name |

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIMBCFLRTFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870279 | |

| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248919-64-4, 847574-05-4 | |

| Record name | Linaprazan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD0865 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Linaprazan on Gastric H+/K+-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaprazan is a potent, reversible, and potassium-competitive acid blocker (P-CAB) that inhibits the gastric hydrogen/potassium-adenosine triphosphatase (H+/K+-ATPase), the final step in the gastric acid secretion pathway. Unlike proton pump inhibitors (PPIs), this compound does not require acid activation and acts by competitively blocking the potassium-binding site on the luminal surface of the proton pump. This direct and reversible mechanism of action leads to a rapid onset of acid suppression. This guide provides a comprehensive overview of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the effects of this compound on the gastric H+/K+-ATPase.

Introduction to Gastric Acid Secretion and the H+/K+-ATPase

Gastric acid secretion is a complex process regulated by neural, hormonal, and paracrine signaling pathways converging on the parietal cells of the stomach lining. The key effector in this process is the H+/K+-ATPase, a P-type ATPase that actively transports H+ ions from the parietal cell cytoplasm into the gastric lumen in exchange for K+ ions. This process is the primary driver of gastric acidification.

The Gastric Acid Secretion Signaling Pathway

The regulation of H+/K+-ATPase activity is controlled by a network of signaling molecules that stimulate or inhibit its function. The primary stimulators include acetylcholine (released from enteric neurons), gastrin (a hormone released from G-cells), and histamine (a paracrine agent released from enterochromaffin-like cells). These secretagogues bind to their respective receptors on the parietal cell membrane, initiating downstream signaling cascades that ultimately lead to the translocation and activation of H+/K+-ATPase at the apical membrane.

This compound's Mechanism of Action on H+/K+-ATPase

This compound is a weak base with a pKa of 6.1.[1] In the acidic environment of the parietal cell's secretory canaliculi, this compound becomes protonated. This protonated form is the active species that binds to the H+/K+-ATPase.[1]

Reversible and Potassium-Competitive Inhibition

Unlike PPIs which form covalent bonds with the proton pump, this compound binds reversibly to the H+/K+-ATPase.[2][3][4][5] Its mechanism is characterized as potassium-competitive, meaning it competes with K+ ions for binding to the enzyme.[1][2][3] This competition occurs at the luminal surface of the H+/K+-ATPase, specifically within a vestibule formed by transmembrane helices. By occupying the K+ binding site, this compound prevents the conformational changes necessary for the transport of H+ ions into the gastric lumen, thereby inhibiting acid secretion.[2][3][5]

The H+/K+-ATPase cycles between two main conformational states: E1, where the ion-binding sites face the cytoplasm, and E2, where they face the gastric lumen.[6] P-CABs, including this compound, preferentially bind to the E2-P conformation of the enzyme.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the key quantitative data.

| Compound | IC50 (nM) | 95% Confidence Interval (nM) | Reference |

| This compound | 40.21 | 24.02–66.49 | [2] |

| Vonoprazan | 17.15 | 10.81–26.87 | [2] |

| This compound Glurate (X842) | 436.20 | 227.3–806.6 | [2] |

| Compound | Parameter | Value | Reference |

| This compound | IC50 (at pH 7.4) | 1.0 ± 0.2 µM | [1] |

| This compound | Ki | 46 nM | [1] |

| Vonoprazan | Ki | 3.0 nM | [7] |

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

The following protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound on the gastric H+/K+-ATPase.

Materials:

-

Lyophilized H+/K+-ATPase vesicles (e.g., from rabbit gastric mucosa)

-

Assay Buffer: 50 mM Tris-HCl (pH 6.5), 5 mM MgCl2, 10 µM valinomycin

-

Potassium Chloride (KCl) solution (e.g., 20 mM)

-

Adenosine triphosphate (ATP) solution

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplates

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Reconstitute lyophilized H+/K+-ATPase vesicles in the assay buffer. Prepare serial dilutions of this compound from the stock solution.

-

Incubation: In a 96-well plate, add the H+/K+-ATPase vesicles to each well. Add the different concentrations of this compound to the respective wells. Include control wells with vehicle (DMSO) only. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Initiation of Reaction: To initiate the ATPase reaction, add a solution containing ATP and KCl to each well.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).

-

Phosphate Detection: Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colored product.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of H+/K+-ATPase inhibition for each this compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This compound represents a significant advancement in the management of acid-related disorders. Its mechanism of action, characterized by rapid, reversible, and potassium-competitive inhibition of the gastric H+/K+-ATPase, offers a distinct pharmacological profile compared to traditional proton pump inhibitors. This in-depth guide has provided a comprehensive overview of the molecular interactions, quantitative inhibitory data, and experimental methodologies that form the basis of our understanding of this compound's effects on the gastric proton pump. This information is crucial for researchers, scientists, and drug development professionals working to further refine and develop novel therapies for acid-related diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Linaprazan glurate (X842) discovery and development history

An In-Depth Technical Guide to the Discovery and Development of Linaprazan Glurate (X842)

Introduction

This compound glurate, also known as X842, is a next-generation, potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, primarily erosive esophagitis (EE) and gastroesophageal reflux disease (GERD).[1][2][3] It represents a significant evolution from traditional proton pump inhibitors (PPIs) by offering a distinct mechanism of action that results in a more rapid and sustained control of gastric acid.[1][4][5][6] This technical guide details the comprehensive history of this compound glurate, from the initial discovery of its parent compound by AstraZeneca to its current late-stage clinical development by Cinclus Pharma and its partners.[1][7][8]

Discovery and Early Development: The this compound Era

The journey of this compound glurate begins with its active metabolite, this compound (AZD0865).[1][9]

-

2001-2005: AstraZeneca's Initiative : AstraZeneca originally developed this compound with the goal of creating a successor to its highly successful PPIs, Losec (omeprazole) and Nexium (esomeprazole).[1] During this period, this compound was extensively studied.[1]

-

Extensive Early Phase Trials : AstraZeneca conducted 23 Phase I studies involving over 600 subjects and two Phase II studies with approximately 2,000 patients.[1][8][10] These trials demonstrated that this compound was well-tolerated, had a rapid onset of action, and achieved its full effect from the first dose.[1][10]

-

Project Discontinuation : Despite these promising early results, AstraZeneca decided to halt the this compound project in 2005.[1] Phase II studies had not demonstrated superior efficacy in esophagitis healing compared to esomeprazole.[5] Furthermore, this compound's rapid excretion from the body resulted in a short duration of acid inhibition, limiting its therapeutic potential.[9]

The Prodrug Innovation: Emergence of this compound Glurate (X842)

Recognizing the potential of the core molecule but also its pharmacokinetic limitations, a new strategy was devised.

-

Cinclus Pharma's Vision : In 2014, Cinclus Pharma was founded by former AstraZeneca employees who believed in the potential of this compound.[2] They acquired the rights to two prodrugs of this compound.[1]

-

The Prodrug Approach : To overcome the short half-life of this compound, its structure was modified through esterification with glutaric acid to create this compound glurate (X842).[5][6] This modification was designed to create a more favorable pharmacokinetic profile, specifically a longer plasma residence time, which would enhance its therapeutic effect.[1][5] this compound glurate is rapidly absorbed and then converted via enzymatic cleavage into its active metabolite, this compound, allowing for both a fast onset and a prolonged duration of action.[5][6]

Mechanism of Action: A Potassium-Competitive Acid Blocker (P-CAB)

This compound glurate operates via a mechanism distinct from that of PPIs.

-

Targeting the Proton Pump : Both P-CABs and PPIs target the H+/K+-ATPase (the proton pump) in gastric parietal cells, which is the final step in gastric acid production.[3][4]

-

Reversible vs. Irreversible Inhibition : PPIs bind covalently and irreversibly to the proton pump.[4][5] In contrast, P-CABs like this compound bind ionically and reversibly to the potassium-binding site of the pump, competitively inhibiting its action.[1][3][4][5]

-

Key Advantages : This reversible, competitive binding gives P-CABs several advantages, including a rapid onset of action and the ability to inhibit newly synthesized proton pumps without requiring acid activation.[1][4]

Preclinical and Pharmacological Profile

Pharmacokinetics (ADME)

Studies in rats have elucidated the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound glurate.

-

Absorption and Metabolism : Following oral administration, this compound glurate (X842) is rapidly absorbed, but plasma concentrations of the prodrug itself are very low.[5][6] It is quickly hydrolyzed by the CES2 enzyme into its active form, this compound.[9] The concentration of this compound in the blood is significantly higher than that of the prodrug.[5]

-

Distribution : The drug-related substances are primarily concentrated in the stomach, eyes, liver, and intestines.[9]

-

Excretion : The majority of the dose is excreted via feces.[9]

Table 1: Pharmacokinetic Parameters of this compound after Single Oral Dose of X842 in Rats [5]

| Dose (mg/kg) | Sex | Tmax (h) | Cmax (ng/mL) | AUC (0-24h) (h*ng/mL) | t1/2 (h) |

| 0.6 | Male | 2.0 | 28.5 | 104.5 | 2.0 |

| 0.6 | Female | 4.0 | 58.7 | 406.8 | 2.1 |

| 2.4 | Male | 4.0 | 159.2 | 942.8 | 2.7 |

| 2.4 | Female | 6.0 | 260.0 | 2133.7 | 4.1 |

| 9.6 | Male | 4.0 | 465.8 | 3550.2 | 2.5 |

| 9.6 | Female | 4.0 | 655.8 | 5732.2 | 3.4 |

In Vitro Efficacy

The inhibitory potential of this compound glurate and its metabolite was assessed by measuring their effect on H+/K+-ATPase activity.

Table 2: In Vitro H+/K+-ATPase Inhibitory Activity [4][5]

| Compound | IC50 Value (nM) | 95% Confidence Interval (nM) |

| Vonoprazan | 17.15 | 10.81–26.87 |

| This compound | 40.21 | 24.02–66.49 |

| X842 | 436.20 | 227.3–806.6 |

These results show that the prodrug X842 is a weak inhibitor in vitro, confirming its primary role is to deliver the more potent active metabolite, this compound.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

The following protocol outlines the method used to determine the in vitro inhibitory potency.

-

Enzyme Preparation : H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of hogs or rabbits.

-

Reaction Mixture : The vesicles are incubated in a reaction buffer containing ATP and other necessary cofactors.

-

Compound Addition : Test compounds (X842, this compound, vonoprazan) are added at various concentrations to the reaction mixture. The experiment is run in the presence and absence of potassium ions (K+) to confirm K+-competitive inhibition.

-

Activity Measurement : ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay.

-

Data Analysis : The concentration-response curves are plotted, and the IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated.[4][5]

Clinical Development Program

This compound glurate has progressed through a structured clinical trial program in both China and the West.

Phase I Trials

The first-in-human studies for this compound glurate began in February 2017.[10] Multiple single ascending dose (SAD) and multiple ascending dose (MAD) studies were completed, establishing the drug's safety, tolerability, and dose-dependent control over gastric pH.[10][11]

Phase II Trials

Several Phase II studies were conducted to determine the optimal dose and compare efficacy against standard PPI therapy.

-

NCT04531475 (China) : This randomized, double-blind study compared two doses of X842 (50 mg and 100 mg daily) against lansoprazole (30 mg daily) in 90 patients with erosive esophagitis (LA grades A-D) for 4 weeks.[12][13][14]

-

LEED Study (US/Europe) : Initiated in 2021, this dose-ranging study evaluated four different dosing regimens of this compound glurate against lansoprazole.[10][15] The primary endpoint was the 4-week endoscopic healing rate. For patients with severe EE (LA grades C/D), the highest healing rate in a this compound glurate group was 89%, compared to just 38% for lansoprazole.[10]

Table 3: Phase II 4-Week Healing Rates in Erosive Esophagitis (ITT Analysis)

| Study | Treatment Group | Healing Rate (%) | Patient Count (Healed/Total) |

| NCT04531475 (China) | X842 50 mg | 93.6% | 29/31 |

| X842 100 mg | 79.3% | 23/29 | |

| Lansoprazole 30 mg | 80.0% | 24/30 | |

| LEED Study (US/EU) | This compound Glurate 75 mg | 78.0% | N/A |

| Lansoprazole | 60.6% | N/A |

Phase III Trials

Based on successful Phase II results, the program has advanced to Phase III.

-

NCT07079540 (HEEALING 1) : This pivotal Phase III trial, initiated in September 2025, is a multicenter, randomized, double-blind study comparing X842 capsules (50 mg) to lansoprazole (30 mg) for the treatment of reflux esophagitis over 4 to 8 weeks.[10][16]

-

Future Indications : Phase III trials are also being planned for other indications, including the eradication of Helicobacter pylori and the treatment of duodenal ulcers.[17]

Key Milestones, Naming, and Partnerships

The development of this compound glurate has been marked by strategic partnerships and key regulatory milestones.

-

Original Development : this compound developed by AstraZeneca (2001-2005).[1]

-

Company Founding : Cinclus Pharma founded (2014) and acquires rights to this compound prodrugs.[1][2]

-

Joint Development : A joint development effort was initiated between Cinclus Pharma and Guizhou SinoRDA Biotechnology Co., Ltd. (and its subsidiary Shanghai Sinorda).[2][17] Medicilon provided comprehensive preclinical R&D services to SinoRDA.[17]

-

INN Designation : In September 2021, the World Health Organization (WHO) officially designated the International Nonproprietary Name (INN) as "this compound glurate," replacing the internal designation X842.[8]

-

Commercialization Partnership : In May 2025, Cinclus Pharma partnered with Zentiva for the commercialization of this compound glurate in Europe.[2]

-

Regulatory Approval : The National Medical Products Administration (NMPA) in China approved this compound glurate capsules for the treatment of reflux esophagitis.[3][17]

Conclusion

The history of this compound glurate (X842) is a compelling example of pharmaceutical innovation, demonstrating how a promising but flawed compound can be successfully revitalized through a prodrug strategy. By improving the pharmacokinetic profile of the parent molecule, this compound, developers have created a potent P-CAB with a rapid onset and sustained duration of action. Extensive preclinical and clinical data have shown its potential to offer superior efficacy, particularly in patients with severe erosive esophagitis, addressing a significant unmet medical need. With a robust clinical program and strategic partnerships in place, this compound glurate is poised to become a significant new option in the therapeutic landscape for acid-related diseases.

References

- 1. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 2. This compound glurate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. mb.cision.com [mb.cision.com]

- 9. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

- 11. Cinclus Pharmas presents positive data on this compound glurate at international scientific conference - Inderes [inderes.dk]

- 12. A Randomized, Comparative Trial of a Potassium-Competitive Acid Blocker (X842) and Lansoprazole for the Treatment of Patients With Erosive Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. A Randomized, Comparative Trial of a Potassium-Competitive Acid Blocker (X842) and Lansoprazole for the Treatment of Patients With Erosive Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cinclus Pharma announces the first patient randomized in the Phase II study for X842 in GERD [prnewswire.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. medicilon.com [medicilon.com]

Introduction: The Advent of Potassium-Competitive Acid Blockers

An In-depth Technical Guide to Linaprazan as a Potassium-Competitive Acid Blocker (P-CAB)

For Researchers, Scientists, and Drug Development Professionals

The management of acid-related disorders has been historically dominated by proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase (the proton pump).[1][2] While effective, PPIs have limitations, including a slow onset of action, requirement for acid activation, and variable efficacy dependent on CYP2C19 genotypes.[3][4][5] This has driven the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-CABs).[4][6]

P-CABs, such as this compound, offer a distinct mechanism by binding ionically and reversibly to the proton pump, competitively inhibiting the potassium (K+) binding site.[3][4][7] This mode of action is independent of the pump's activation state, leading to a more rapid, potent, and sustained acid suppression.[4][6][8] this compound, originally developed by AstraZeneca, and its prodrug, this compound glurate (also known as X842), are being investigated to address unmet needs in patients with severe acid-related conditions like erosive esophagitis (GERD).[7][9] this compound glurate is designed to provide an improved pharmacokinetic profile, overcoming the rapid excretion observed with the parent compound.[9][10][11]

Core Mechanism of Action

This compound exerts its effect by directly targeting the final step of gastric acid secretion in parietal cells.[12]

-

Target: The gastric H+,K+-ATPase, an enzyme responsible for exchanging intracellular hydrogen ions (H+) for extracellular potassium ions (K+).[1][3]

-

Binding: Unlike PPIs which form covalent bonds, this compound binds reversibly and ionically to the pump.[1][3][7]

-

Competitive Inhibition: It acts as a competitive inhibitor at the potassium-binding site of the H+,K+-ATPase.[8][13][14] By blocking K+ access, it prevents the conformational change required for proton translocation into the gastric lumen.[3]

-

Accumulation: As a weak base with a pKa of 6.1, this compound concentrates in the highly acidic secretory canaliculi of parietal cells, where it is protonated, enhancing its inhibitory activity.[4][12] This mechanism allows for a rapid onset of action and prolonged duration of effect.[6]

Caption: this compound's reversible, K+-competitive inhibition of the H+,K+-ATPase versus the irreversible action of PPIs.

Physicochemical and Pharmacokinetic Profile

This compound is a lipophilic weak base.[12] Its prodrug, this compound glurate, was developed to improve its pharmacokinetic properties, specifically to prolong its half-life and reduce the maximum plasma concentration (Cmax), thereby minimizing potential liver exposure.[6][7][15] this compound glurate is rapidly absorbed and converted to its active metabolite, this compound, via enzymatic cleavage.[16][17]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | [12] |

| Molecular Formula | C₂₁H₂₆N₄O₂ | [12] |

| Molar Mass | 366.465 g·mol⁻¹ | [9] |

| pKa | 6.1 | [4] |

Preclinical Pharmacokinetic Data

Studies in rats demonstrate that this compound glurate (X842) is quickly converted to this compound. The active metabolite, this compound, achieves significantly greater systemic exposure than the prodrug.[6]

Table 2: Pharmacokinetic Parameters of this compound Glurate (X842) and this compound in Rats (Single Oral Dose) [6][17]

| Dose (mg/kg) | Analyte | Sex | Tmax (h) | Cmax (ng/mL) | AUC(0–24h) (h*ng/mL) | t1/2 (h) |

| 2.4 | X842 (Prodrug) | Male | 0.5 | 18.0 ± 5.6 | 28.5 ± 9.0 | 2.0 ± 0.3 |

| This compound | Male | 2.0 | 66.7 ± 11.4 | 277.6 ± 47.9 | 2.5 ± 0.6 | |

| X842 (Prodrug) | Female | 0.5 | 16.5 ± 4.1 | 30.6 ± 11.0 | 2.1 ± 0.3 | |

| This compound | Female | 2.0 | 114.3 ± 27.5 | 536.5 ± 140.7 | 2.9 ± 0.4 | |

| 9.6 | X842 (Prodrug) | Male | 1.0 | 48.9 ± 14.1 | 118.8 ± 38.3 | 2.7 ± 0.5 |

| This compound | Male | 4.0 | 200.7 ± 35.8 | 1162.7 ± 189.9 | 3.3 ± 0.6 | |

| X842 (Prodrug) | Female | 1.0 | 63.8 ± 16.3 | 165.7 ± 55.4 | 4.1 ± 1.5 | |

| This compound | Female | 4.0 | 368.6 ± 103.2 | 2408.8 ± 678.9 | 3.6 ± 0.5 |

Preclinical and Clinical Pharmacology

In Vitro H+,K+-ATPase Inhibition

This compound demonstrates potent, potassium-dependent inhibition of the H+,K+-ATPase enzyme. The prodrug, this compound glurate, is a much weaker inhibitor in vitro, highlighting its reliance on conversion to the active this compound form.[6][17]

Table 3: In Vitro H+,K+-ATPase Inhibitory Activity

| Compound | IC₅₀ (nM) | Ki (nM) | Notes | Source |

| This compound | 40.21 | 46 | K+-competitive inhibition | [6][13][14] |

| This compound Glurate (X842) | 436.20 | - | Weak inhibitor; relies on conversion | [6][16][17] |

| Vonoprazan (Comparator) | 17.15 | - | Potent P-CAB comparator | [6][17] |

In Vivo Acid Suppression

In healthy subjects, this compound glurate provides rapid and sustained control of intragastric pH. After the first dose, the two highest doses studied achieved a pH > 4.0 for over 90% of the time within 90 minutes.[18] At full effect after 14 days, these doses maintained a pH > 5.0 for more than 80% of the time.[18]

Clinical Efficacy in Erosive Esophagitis (Phase II)

A Phase II dose-finding study (LEED trial) compared four twice-daily dosing regimens of this compound glurate against once-daily lansoprazole (30 mg) for 4 weeks in patients with erosive esophagitis.[19][20]

Table 4: 4-Week Healing Rates in Erosive Esophagitis (LEED Phase II Trial) [19][20][21][22]

| Patient Population | This compound Glurate (All Doses Combined) | Lansoprazole (30 mg q.d.) | Analysis Set |

| All Patients | 71.1% | 60.6% | Intention-to-Treat (ITT) |

| 80.9% | 59.1% | Per Protocol (PP) | |

| Severe eGERD (LA Grade C/D) | 89% (best dosing group) | 38% | PP |

| Milder eGERD (LA Grade A/B) | 91% (best dosing group) | 81% | PP |

The study demonstrated that this compound glurate achieved high healing rates, particularly outperforming lansoprazole in patients with more severe disease (LA grades C/D).[19][20][22]

Safety and Tolerability

Across numerous Phase I and II studies involving over 3,000 participants, this compound and this compound glurate have been generally well tolerated.[7][10][18] In the Phase II LEED study, the safety profile of this compound glurate was comparable to that of lansoprazole.[21][22] The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population.[21][22]

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the proton pump, typically isolated from rabbit gastric glands.

Caption: Experimental workflow for the in vitro H+,K+-ATPase inhibition assay.

Methodology Detail: The H+,K+-ATPase inhibition reaction is conducted in a buffer solution (e.g., 50 mM Tris-HCl, 5 mM magnesium chloride, 10 µM valinomycin, pH 6.5).[6] To test for potassium-competitive action, parallel experiments are run with and without the addition of potassium chloride (e.g., 20 mM KCl).[6] The test compound (this compound) is added at various concentrations. The enzymatic reaction is initiated by adding ATP. After incubation, the reaction is stopped, and the amount of inorganic phosphate (Pi) produced is quantified using a Malachite Green solution, which forms a colored complex with phosphate.[6] Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) via non-linear regression analysis.[6]

Pylorus-Ligated Rat Model for Gastric Acid Secretion

This in vivo model is used to assess a compound's ability to suppress gastric acid secretion in a living organism.

Methodology Detail: Rats are fasted to ensure an empty stomach. Under anesthesia, a surgical ligation is made at the pylorus, the junction between the stomach and the small intestine, to allow gastric secretions to accumulate. The test compound (e.g., this compound glurate) or vehicle is administered, typically orally.[16] After a set period, the animal is euthanized, and the stomach is removed. The accumulated gastric juice is collected, its volume is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a neutral pH. The total acid output can then be calculated. Dose-dependent inhibition is assessed by comparing the acid output in treated groups to the vehicle control group, allowing for the calculation of an ID50 (the dose required to inhibit acid secretion by 50%).[16]

Phase II Clinical Trial for Erosive Esophagitis (LEED Trial Design)

This protocol outlines the design of a clinical study to evaluate the efficacy and safety of a new drug for healing erosive esophagitis.

Caption: Logical flow of the Phase II dose-finding clinical trial for this compound glurate.

Methodology Detail: The study was a randomized, double-blind, active comparator-controlled, multi-center, dose-finding trial.[19][20]

-

Patient Population: Patients with endoscopically confirmed erosive esophagitis (Los Angeles grades A-D).[20] Eligibility and healing were confirmed by a central review of endoscopy data.[19]

-

Randomization: Patients were randomized into one of five parallel groups.[19] Four groups received different twice-daily (b.d.) doses of this compound glurate (25, 50, 75, or 100 mg), and one group received the approved once-daily (q.d.) dose of lansoprazole (30 mg) as an active comparator.[19]

-

Treatment Duration: The primary efficacy period was 4 weeks of double-blind treatment.[20] This was followed by a 4-week open-label period where all patients received lansoprazole.[19]

-

Primary Endpoint: The primary outcome was the rate of endoscopically confirmed healing of erosive esophagitis at Week 4.[19]

-

Secondary Endpoints: Safety and tolerability were assessed throughout the study by monitoring treatment-emergent adverse events (TEAEs).[19]

Conclusion and Future Directions

This compound, particularly in its prodrug form this compound glurate, represents a promising advancement in the P-CAB class. Its rapid onset of action and potent, durable acid suppression, demonstrated in both preclinical and clinical studies, position it as a potential best-in-class therapy for severe acid-related disorders.[6][7] The robust healing rates observed in patients with severe erosive esophagitis, a group with significant unmet medical need, are particularly noteworthy.[21][22] With Phase III trials planned to commence, this compound glurate is poised to offer a more effective treatment alternative to traditional PPIs for challenging cases of GERD and other acid-related diseases.[10][18][23]

References

- 1. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 7. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 8. droracle.ai [droracle.ai]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound | C21H26N4O2 | CID 9951066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound | 248919-64-4 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cinclus Pharmas presents positive data on this compound glurate at international scientific conference - Inderes [inderes.dk]

- 19. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. Cinclus Pharma Advances this compound Glurate Toward Phase III Trials for Acid-Related Diseases [trial.medpath.com]

Preclinical Pharmacology and Toxicology of Linaprazan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound and its prodrug, this compound glurate (X842). The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the mechanism of action and experimental workflows. While extensive pharmacological data is available, detailed quantitative preclinical toxicology data for this compound and its prodrugs remains largely unpublished, though available literature suggests a favorable safety profile.[1][2]

Introduction

This compound represents a significant advancement in the management of acid-related disorders. As a member of the P-CAB class, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). P-CABs competitively and reversibly block the potassium-binding site of the H+/K+-ATPase, leading to a rapid and sustained inhibition of gastric acid secretion.[1] this compound itself has a relatively short half-life in humans, which led to the development of the prodrug this compound glurate (X842) to improve its pharmacokinetic profile and extend its duration of action.[1] This guide focuses on the preclinical data that forms the basis of its clinical development.

Pharmacology

Mechanism of Action

This compound is a weak base that, upon reaching the acidic environment of the gastric parietal cells, becomes protonated.[3] The protonated form of this compound then binds reversibly to the potassium-binding site on the luminal side of the H+/K+-ATPase (proton pump).[1] This competitive inhibition of potassium binding prevents the conformational change required for the final step of H+ ion transport into the gastric lumen, thereby reducing gastric acid secretion.[1] Unlike PPIs, the action of P-CABs like this compound is independent of the pump's activation state, leading to a faster onset of action.[3]

In Vitro Pharmacology

The inhibitory activity of this compound and its prodrug, this compound glurate, on H+/K+-ATPase has been evaluated in vitro. These studies are crucial for determining the potency and selectivity of the compounds.

Table 1: In Vitro H+/K+-ATPase Inhibitory Activity [1][4]

| Compound | IC50 (nM) | Test System |

| This compound | 40.21 | Rabbit Gastric Glands |

| This compound glurate (X842) | 436.20 | Rabbit Gastric Glands |

| Vonoprazan (comparator) | 17.15 | Rabbit Gastric Glands |

IC50: Half-maximal inhibitory concentration.

The data indicates that this compound is a potent inhibitor of the proton pump, while its prodrug, this compound glurate, exhibits significantly lower intrinsic activity. This is expected, as the prodrug requires in vivo conversion to the active this compound.

In Vivo Pharmacology

Preclinical in vivo studies have been conducted to assess the efficacy of this compound and this compound glurate in animal models of gastric acid secretion. The pylorus-ligated rat model is a standard method for evaluating the antisecretory activity of compounds.

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats [1]

| Compound | Dose (mg/kg, p.o.) | Inhibition of Total Acidity (%) |

| This compound glurate (X842) | 0.5 | 44 |

| 1.0 | 61 | |

| 1.5 | 85 | |

| Vonoprazan (comparator) | 2.0 | 47 |

p.o.: per os (by mouth).

These results demonstrate the dose-dependent inhibition of gastric acid secretion by this compound glurate in vivo, with the prodrug showing greater potency than the comparator, vonoprazan, at lower doses.

Pharmacokinetics

The pharmacokinetic profiles of this compound and this compound glurate have been characterized in preclinical species. The prodrug approach was designed to improve upon the pharmacokinetic properties of the parent molecule, this compound.

Table 3: Pharmacokinetic Parameters of this compound and this compound glurate (X842) in Rats (Oral Administration) [1]

| Compound | Dose (mg/kg) | Gender | Cmax (ng/mL) | Tmax (h) | AUC(0-24h) (ng·h/mL) | t1/2 (h) |

| This compound glurate (X842) | 2.4 | Male | 20.3 ± 8.4 | 0.5 | 34.6 ± 12.1 | 2.0 ± 0.4 |

| Female | 33.7 ± 11.5 | 0.5 | 69.8 ± 23.1 | 2.1 ± 0.5 | ||

| 9.6 | Male | 60.1 ± 19.8 | 0.5 | 115.2 ± 38.0 | 2.7 ± 0.9 | |

| Female | 102.3 ± 34.1 | 0.5 | 245.6 ± 81.8 | 4.1 ± 1.4 | ||

| This compound (from X842) | 2.4 | Male | 158.7 ± 52.4 | 2.0 | 1234.5 ± 407.4 | - |

| Female | 245.6 ± 81.8 | 2.0 | 1890.1 ± 623.7 | - | ||

| 9.6 | Male | 589.3 ± 194.5 | 2.0 | 4876.5 ± 1609.2 | - | |

| Female | 912.4 ± 301.1 | 4.0 | 7890.1 ± 2603.7 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life. Data are presented as mean ± standard deviation.

The pharmacokinetic data show that this compound glurate is rapidly absorbed and converted to the active metabolite, this compound, which has a longer half-life and higher systemic exposure.[1] Studies in rats using [14C]-labeled this compound glurate indicated that the primary route of excretion is via feces (70.48% of the dose over 168 hours).[5] The drug-related substances were found to concentrate in the stomach, eyes, liver, and intestines.[5]

Toxicology

A comprehensive preclinical toxicology program is essential to characterize the safety profile of a new drug candidate. Based on the available literature, detailed quantitative toxicology data for this compound and this compound glurate have not been publicly disclosed. However, several sources indicate a favorable safety profile.

One study on this compound glurate (X842) states that "No significant adverse effects, including acute, reproductive, teratogenic, or carcinogenic toxicity, were observed in either rats or dogs," but follows this by stating the data is "to be published."[1][2] The rationale for the improved safety of the prodrug is attributed to its pharmacokinetic profile, which results in approximately 75% lower Cmax values compared to the parent drug, this compound, thereby minimizing the load on the liver.[6]

While specific study results are not available, standard preclinical toxicology assessments for a new chemical entity like this compound would typically include:

-

Single-dose toxicity studies in two mammalian species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

-

Repeat-dose toxicity studies of varying durations (e.g., 28-day, 90-day) in two species to evaluate the effects of longer-term exposure and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Genotoxicity studies , including an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents, to assess the potential for DNA damage.

-

Carcinogenicity studies , typically long-term bioassays in two rodent species, to evaluate the tumorigenic potential of the compound.

-

Reproductive and developmental toxicity studies to assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Safety pharmacology studies to evaluate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key preclinical studies can be outlined.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of P-CABs.

Protocol Outline:

-

Preparation of H+/K+-ATPase-rich vesicles: Gastric mucosal tissue from a suitable species (e.g., rabbit) is homogenized and subjected to differential centrifugation to isolate vesicles enriched with the proton pump.

-

Incubation: The vesicles are pre-incubated with varying concentrations of the test compound (this compound or this compound glurate) in a buffered solution.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of Mg2+ and K+ ions.

-

Measurement of ATPase Activity: The activity of the H+/K+-ATPase is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate released.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

Pylorus-Ligated Rat Model

This in vivo model is used to assess the antisecretory effects of a compound on basal gastric acid secretion.

Protocol Outline:

-

Animal Preparation: Rats (e.g., Sprague-Dawley or Wistar) are fasted for a specified period (e.g., 18-24 hours) with free access to water to ensure an empty stomach.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric sphincter is ligated with a suture to prevent the passage of gastric contents into the duodenum.

-

Drug Administration: The test compound is administered, typically by oral gavage, immediately after the ligation procedure. A control group receives the vehicle.

-

Gastric Content Collection: After a predetermined time (e.g., 4-6 hours), the animals are euthanized, and the esophagus is clamped. The stomach is removed, and the gastric contents are collected.

-

Analysis: The volume of the gastric juice is measured, and the pH and total acidity (determined by titration with a standard base) are quantified.

-

Data Evaluation: The percentage inhibition of gastric acid secretion is calculated by comparing the results from the drug-treated groups to the vehicle control group.

Conclusion

The preclinical data for this compound and its prodrug, this compound glurate, demonstrate a potent and sustained inhibition of gastric acid secretion through a potassium-competitive mechanism. The in vitro and in vivo pharmacology studies provide a strong rationale for its clinical development in acid-related disorders. The prodrug approach has successfully improved the pharmacokinetic profile of this compound, leading to a longer duration of action. While detailed quantitative toxicology data is not yet in the public domain, the available information suggests a favorable safety profile, which is being further evaluated in ongoing and planned clinical trials.[7] This technical guide summarizes the core preclinical findings that underpin the continued investigation of this compound as a promising therapeutic agent.

References

- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 3. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Absorption, distribution, metabolism and excretion of this compound glurate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nordiclifescience.org [nordiclifescience.org]

An In-depth Technical Guide to the Conversion of Linaprazan Glurate to Active Linaprazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, pharmacokinetics, and experimental evaluation of the conversion of linaprazan glurate (X842) to its active metabolite, this compound. This compound glurate is a prodrug developed to enhance the pharmacokinetic profile of this compound, a potent potassium-competitive acid blocker (P-CAB) for the treatment of acid-related disorders.

Core Mechanism of Conversion

This compound glurate is designed as an ester prodrug of this compound to achieve a more extended duration of action and improved pharmacological properties.[1] The primary mechanism for its conversion to the active drug, this compound, is through enzymatic hydrolysis.

Enzymatic Hydrolysis: The conversion is a rapid process mediated by carboxylesterases. Specifically, Carboxylesterase 2 (CES2) has been identified as the primary enzyme responsible for the hydrolysis of the glutarate ester linkage in this compound glurate, releasing the active this compound.[2] This enzymatic cleavage occurs in vivo following administration.[1]

The chemical transformation involves the cleavage of the ester bond, yielding this compound and glutaric acid.

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and pharmacodynamic studies of this compound glurate.

Table 1: Pharmacokinetic Parameters of this compound Glurate (X842) and this compound after Oral Administration in Rats [1]

| Parameter | This compound Glurate (Prodrug) | This compound (Active Metabolite) |

| t1/2 (h) | 2.0 - 4.1 | - |

| Cmax (ng/mL) | Significantly lower than this compound | Significantly higher than this compound glurate |

| AUC(0–24h) | 5.1–9.8 times lower than this compound | 5.1–9.8 times higher than this compound glurate |

| Conversion Rate (%) | - | 48.69 - 59.48 |

Table 2: In Vitro H+/K+-ATPase Inhibitory Potency [1]

| Compound | IC50 (nM) |

| Vonoprazan | 17 |

| This compound | 40 |

| This compound Glurate (X842) | 436 |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound glurate.

3.1. Pharmacokinetic Assessment in Rats

This protocol describes the in vivo pharmacokinetic profiling of this compound glurate and its conversion to this compound in Sprague-Dawley rats.[1]

-

Animal Model: Male and female Sprague-Dawley rats.

-

Drug Administration:

-

This compound glurate is dissolved in a vehicle (e.g., 5% Solutol HS15/45% ethanol/10% PEG400/40% saline) for oral or intravenous administration.

-

-

Blood Sampling:

-

Blood samples are collected via the jugular vein at predetermined time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Samples are collected into tubes containing an anticoagulant (e.g., sodium heparin).

-

-

Plasma Preparation:

-

Blood samples are centrifuged (e.g., at 3,500 rpm for 10 minutes at 4°C) to separate plasma.

-

The resulting plasma is stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of this compound glurate and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

3.2. In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory potency of compounds on the proton pump.[1]

-

Enzyme Source: H+/K+-ATPase isolated from sources like hog gastric mucosa.

-

Assay Principle: The assay measures the enzymatic activity by quantifying the release of phosphate from ATP hydrolysis.

-

Procedure:

-

The H+/K+-ATPase enzyme is pre-incubated with varying concentrations of the test compounds (this compound glurate, this compound) or a positive control (e.g., vonoprazan).

-

The enzymatic reaction is initiated by the addition of ATP.

-

The reaction is stopped, and the amount of inorganic phosphate released is measured, often using a colorimetric method (e.g., measuring absorbance at 620 nm).

-

The inhibition rate is calculated by comparing the enzyme activity in the presence of the test compound to the control.

-

IC50 values are determined from the concentration-response curves.

-

3.3. Pylorus-Ligated Rat Model

This in vivo model is used to assess the efficacy of gastric acid suppressants.[1]

-

Animal Model: Male Wistar rats, fasted overnight.

-

Procedure:

-

Rats are anesthetized.

-

A midline abdominal incision is made to expose the stomach.

-

The pyloric sphincter is ligated.

-

The test compound (this compound glurate) or vehicle is administered, often intraduodenally.

-

The abdominal incision is closed.

-

After a set period (e.g., 4 hours), the rats are euthanized.

-

The stomach is isolated, and the gastric contents are collected.

-

-

Analysis:

-

The volume of gastric juice is measured.

-

The pH of the gastric juice is determined.

-

The total acidity is measured by titration with a standard base (e.g., 0.01 N NaOH).

-

The percentage of acid inhibition is calculated by comparing the results from the treated group with the vehicle control group.

-

References

Molecular Binding Site of Linaprazan on the Gastric Proton Pump: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular binding site of Linaprazan, a potassium-competitive acid blocker (P-CAB), on the gastric H+/K+-ATPase, commonly known as the proton pump. This document details the mechanism of action, specific molecular interactions, quantitative binding data, and the experimental protocols used to elucidate these features.

Introduction: The Gastric Proton Pump and the Advent of P-CABs

The gastric H+/K+-ATPase is the primary enzyme responsible for the acidification of the stomach lumen. It actively transports H+ ions out of the parietal cells in exchange for K+ ions, a process that is the final step in gastric acid secretion. For decades, proton pump inhibitors (PPIs), which irreversibly block this enzyme, have been the standard of care for acid-related disorders.

This compound belongs to a newer class of drugs known as potassium-competitive acid blockers (P-CABs). Unlike PPIs, P-CABs inhibit the proton pump through a reversible, K+-competitive mechanism, offering a more rapid onset of action and prolonged acid suppression.[1] this compound itself has a shorter half-life, which led to the development of its prodrug, this compound glurate (X842), to ensure a longer duration of action.[2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect by competitively binding to the potassium-binding site of the H+/K+-ATPase from the luminal side.[1][2] This reversible ionic interaction prevents the binding of K+ ions, which is a critical step in the enzyme's catalytic cycle, thereby halting the exchange of H+ and K+ ions and reducing gastric acid secretion.[1] The protonated form of this compound is the active species, and it concentrates in the highly acidic environment of the parietal cell secretory canaliculi.

The overall mechanism can be visualized as a multi-step process:

Molecular Binding Site and Key Amino Acid Interactions

While a crystal or cryo-EM structure of this compound specifically bound to the H+/K+-ATPase is not publicly available, molecular docking studies based on homology models of the enzyme have provided significant insights into its binding site. These models are often constructed using the known structures of related P-type ATPases.

The binding pocket for P-CABs, including this compound, is located in a luminal cavity formed by several transmembrane (TM) helices, primarily TM4, TM5, and TM6.[3]

Based on molecular docking simulations, the following amino acid residues of the H+/K+-ATPase are predicted to be key for the interaction with this compound (also known by its development code AZD0865):[4]

-

Asp137 and Asn138: Located in the loop between TM1 and TM2, these residues are thought to be in close proximity to the P-CAB binding site.[5]

-

Cys813: This residue is considered a very important binding site for enhancing the inhibitory activity of P-CABs through hydrophobic interactions.[6]

-

Other potential interacting residues: The broader binding pocket is thought to involve residues in the loops of TM1-TM2 (Gln127–Leu141), TM4 (Arg328–Ala335), TM5–TM6 (Tyr799–Thr815), TM7–TM8 (Trp899–Phe917), TM8 (Leu921–Tyr928), and TM9–TM10 (Asn986–Asn989).[6]

The following diagram illustrates the putative binding of this compound within the transmembrane domain of the H+/K+-ATPase, highlighting the key interacting helices.

Quantitative Binding Data

The inhibitory potency of this compound and its prodrug has been quantified through in vitro assays measuring the inhibition of H+/K+-ATPase activity. The half-maximal inhibitory concentration (IC50) is a key parameter in this assessment.

| Compound | IC50 (nM) | 95% Confidence Interval (nM) |

| This compound | 40.21 | 24.02–66.49 |

| This compound glurate (X842) | 436.20 | 227.3–806.6 |

| Vonoprazan (comparator) | 17.15 | 10.81–26.87 |

| Data from in vitro inhibition of rabbit gastric H+/K+-ATPase activity.[2] |

These data demonstrate that this compound is a potent inhibitor of the proton pump, although less so than Vonoprazan in this specific assay. The significantly higher IC50 of the prodrug, this compound glurate, is expected, as it requires enzymatic conversion to the active this compound.[2]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This protocol is adapted from studies on this compound glurate and is a standard method for assessing the inhibitory activity of P-CABs.[2]

Objective: To determine the IC50 value of a test compound on H+/K+-ATPase activity.

Materials:

-

Lyophilized rabbit gastric H+/K+-ATPase

-

Assay buffer (e.g., 5 mM MgCl2, 50 mM KCl, 50 mM Tris-HCl, pH 7.4)

-

ATP solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well plates

-

Plate reader for measuring phosphate release (e.g., colorimetric assay)

Procedure:

-

Enzyme Preparation: Reconstitute the lyophilized H+/K+-ATPase in the appropriate buffer as per the manufacturer's instructions.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Reaction:

-

Add the reconstituted H+/K+-ATPase to the wells of a 96-well plate.

-

Add the different concentrations of this compound to the wells.

-

Include control wells with no inhibitor.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

Incubate at 37°C for a specific duration (e.g., 30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., a reagent that precipitates the protein or chelates Mg2+).

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay. The absorbance is read at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of this compound relative to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using software such as GraphPad Prism.

-

The workflow for this experimental protocol can be visualized as follows:

Conclusion

This compound represents a significant advancement in the management of acid-related gastric disorders. Its mechanism as a potassium-competitive acid blocker allows for rapid and reversible inhibition of the gastric proton pump. While the precise molecular interactions are primarily understood through computational modeling, these studies provide a robust framework for its binding within a luminal cavity of the H+/K+-ATPase, involving key residues in several transmembrane helices. The quantitative data confirms its high potency. The experimental protocols outlined here provide a basis for further research and development of this and other P-CABs. Future elucidation of an experimental structure of this compound bound to the proton pump will undoubtedly refine our understanding of its mechanism of action at a molecular level.

References

- 1. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 2. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Gastric H,K ATPase for Ion Pathways and Inhibitor Binding Sites [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

Early-phase clinical trial results for Linaprazan glurate

An In-depth Technical Guide to Early-Phase Clinical Trial Results of Linaprazan Glurate

Introduction

This compound glurate is a novel, next-generation potassium-competitive acid blocker (P-CAB) under development for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[1][2] As a prodrug, this compound glurate is converted to its active metabolite, this compound. This conversion is designed to yield an improved pharmacokinetic profile compared to the direct administration of this compound, specifically a lower maximum plasma concentration (Cmax) and a longer plasma residence time, which minimizes the load on the liver and prolongs the control of intragastric acidity.[2][3]

This compound glurate offers a distinct mechanism of action compared to proton pump inhibitors (PPIs).[2] P-CABs inhibit the H+/K+-ATPase (proton pump) via reversible, potassium-competitive ionic binding at the potassium channel.[2][4] This results in a faster onset of action and more flexible inhibition of acid secretion compared to the irreversible, covalent binding of PPIs.[2] Comprehensive data from numerous Phase I and Phase II studies have demonstrated that this compound and its prodrug, this compound glurate, are well-tolerated with a rapid onset of action, showing a full effect from the first dose.[2][5]

Mechanism of Action

This compound glurate functions as a prodrug that is systemically converted to its active form, this compound. This compound then acts as a P-CAB, directly targeting the final step in the gastric acid secretion pathway. It competitively and reversibly blocks the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells, thereby inhibiting the exchange of H+ and K+ ions and preventing the secretion of acid into the gastric lumen.[4][6]

Caption: Mechanism of Action of this compound Glurate as a P-CAB.

Pharmacokinetics

Early-phase studies in healthy subjects were designed to evaluate the pharmacokinetic (PK) profile of this compound glurate and its active metabolite, this compound. These studies assessed parameters after single and multiple ascending doses, as well as the effect of food.

Key Pharmacokinetic Studies & Protocols

-

First-in-Human (FIH) Study (CX842A2101) : This was a single ascending dose (SAD) and multiple ascending dose (MAD) study using a suspension formulation.[7] It demonstrated that this compound glurate administration results in a lower Cmax and longer plasma residence time for this compound compared to direct administration of this compound.[3][7]

-

Relative Bioavailability & Food Effect Study (CX842A2106) : A single-dose, 3-way crossover study in healthy volunteers to compare a new oral tablet formulation to a previous one and to assess the effect of a high-fat, high-calorie meal on PK.[7]

-

PK/PD Study in Healthy Subjects (NCT05742984 / CX842A2107) : An open-label, parallel-group study evaluating PK and pharmacodynamics (PD) of single and repeated oral doses (25 mg, 50 mg, 75 mg) given once-daily (QD) or twice-daily (BID) for 14 days.[8][9][10]

-

PK Sampling : Blood samples were collected at numerous time points up to 48 hours post-dose on Day 1, Day 2, and Day 14 to determine parameters like Ctrough, Cmax, Caver, t½, and Tmax.[9]

-

Pharmacokinetic Data Summary

Preclinical and Phase I data indicate that this compound glurate is rapidly absorbed and quickly converted to its active metabolite, this compound.[6][11] The prodrug design successfully achieves approximately 75% lower Cmax values for this compound compared to direct this compound administration, which is expected to reduce the metabolic load on the liver.[2] In animal models, the half-life (t1/2) of this compound following oral administration of the prodrug ranged from 2.0 to 4.1 hours.[4][11]

| Parameter | Observation | Significance | Source |

| Cmax (Maximum Concentration) | ~75% lower for this compound (active metabolite) compared to direct this compound administration. | Minimizes metabolic load on the liver. | [2] |

| Plasma Residence Time | Longer for this compound following prodrug administration. | Prolongs the duration of effective acid control. | [2][3] |

| Conversion | This compound glurate is rapidly converted to this compound in vivo. | Ensures quick onset of action. | [4][11] |

| Food Effect | A high-fat, high-calorie meal's effect on PK was assessed. | Informs dosing recommendations relative to meals. | [7] |

Pharmacodynamics

The primary pharmacodynamic effect of this compound glurate is the inhibition of gastric acid secretion, measured by changes in intragastric pH.

Key Pharmacodynamic Studies & Protocols

-

PK/PD Study (NCT05742984) : This Phase I study in healthy subjects used continuous intragastric pH measurement to assess the pharmacodynamic effects of various dosing regimens (25, 50, 75 mg; QD and BID).[8][10]

Early-Phase Clinical Efficacy and Safety

Phase I and II trials have evaluated the safety, tolerability, and efficacy of this compound glurate, primarily in healthy volunteers and patients with erosive esophagitis (eGERD).

Phase I Studies

Multiple Phase I studies involving over 600 subjects have been completed, consistently showing that this compound glurate is safe and well-tolerated.[5] These studies established the foundational PK/PD profile and informed dose selection for later-phase trials.[5][7] A study (NCT05742984) with 75 healthy subjects evaluated single and repeated oral doses up to 75 mg for 14 days.[8] Another study is evaluating single ascending doses up to 600 mg to assess PK and cardiodynamic ECG effects.[13]

Phase II LEED Study (NCT05055128)

The LEED (this compound glurate Erosive Esophagitis Dose Ranging) trial was a randomized, double-blind, active-comparator study designed to find the optimal dose for Phase III trials.[1][5]

Caption: Experimental workflow of the Phase II LEED dose-finding study.

The LEED study demonstrated superior healing rates for this compound glurate compared to the PPI lansoprazole, especially in patients with more severe disease.[5][14]

| Patient Population | This compound Glurate (Highest Dosing Group) | Lansoprazole (30 mg QD) | Analysis Type | Source |

| Moderate to Severe eGERD (LA Grade C/D) | 89% | 38% | 4-Week Healing Rate | [5][14] |

| Milder eGERD (LA Grade A/B) | 91% | 81% | 4-Week Healing Rate | [5][14] |

| All Patients (ITT Analysis) | 71.1% (across all doses) | 60.6% | 4-Week Healing Rate | [1][3] |

| All Patients (Per Protocol Analysis) | 80.9% (across all doses) | 59.1% | 4-Week Healing Rate | [1][3] |

A post-hoc analysis of all patients with LA grades C/D showed that the average healing rate for those treated with this compound glurate was significantly higher than for those in the lansoprazole group (p<0.05).[5]

Across all early-phase trials, this compound glurate has been found to be generally safe and well-tolerated. In the LEED study, the safety profile was comparable to that of lansoprazole. The most frequently reported adverse event was COVID-19, which occurred in 4% of the total study population, reflecting the period during which the trial was conducted.[5][14]

Conclusion

The early-phase clinical development program for this compound glurate has yielded promising results. As a next-generation P-CAB, its prodrug design successfully achieves a favorable pharmacokinetic profile characterized by a lower Cmax and extended plasma residence time of its active metabolite, this compound. Phase I studies have confirmed its safety and rapid pharmacodynamic effect on gastric acid suppression. The Phase II LEED study further solidified its potential by demonstrating significantly higher endoscopic healing rates in patients with erosive esophagitis, particularly in severe cases, when compared to a standard PPI. These robust data support the continued development of this compound glurate in Phase III trials as a potential paradigm-shifting treatment for acid-related diseases.[5][15]

References

- 1. Clinical Trial: Dose-Finding Study of this compound Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]

- 3. Clinical Trial: Dose‐Finding Study of this compound Glurate, A Novel Potassium‐Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Development With Promising Results | Cinclus Pharma [cincluspharma.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Investigate this compound Glurate/Linaprazan in Healthy Subjects [ctv.veeva.com]

- 11. Frontiers | Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo [frontiersin.org]

- 12. A Phase 1, Open Label, Randomized, Parallel-group, Single Center Study to Investigate Pharmacokinetics and Pharmacodynamics (Intragastric pH) of this compound Glurate/Linaprazan After Single and 14 Days'Repeated Oral Administration of this compound Glurate to Healthy Subjects - AdisInsight [adisinsight.springer.com]

- 13. ichgcp.net [ichgcp.net]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. Cinclus Pharma Advances this compound Glurate Toward Phase III Trials for Acid-Related Diseases [trial.medpath.com]

Linaprazan's Effect on Gastric Acid Secretion in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological effects of linaprazan, a potassium-competitive acid blocker (P-CAB), on gastric acid secretion, with a focus on preclinical data from animal models. It details the mechanism of action, quantitative efficacy, and the experimental protocols used to determine these effects.

Introduction: Mechanism of Action

This compound is a reversible inhibitor of the gastric hydrogen-potassium ATPase (H+/K+-ATPase), commonly known as the proton pump.[1] Unlike proton pump inhibitors (PPIs) which bind covalently and irreversibly to the enzyme, this compound and other P-CABs compete with potassium ions (K+) to ionically and reversibly block the pump's activity.[2][3][4] This distinct mechanism allows for a rapid onset of action and a flexible inhibition of acid secretion.[2][5]

To enhance its pharmacokinetic profile and achieve a longer duration of action, a prodrug, this compound glurate (also known as X842), was developed.[1][2][6] In vivo, X842 is rapidly converted to its active metabolite, this compound, through enzymatic cleavage.[1][3][7] This prodrug strategy results in a lower maximum plasma concentration (Cmax) and an extended half-life (t1/2), contributing to both a fast onset and a prolonged acid suppression effect.[1][3]

Quantitative Data from Animal Models

The efficacy of this compound and its prodrug has been quantified through in vitro and in vivo studies, primarily in rat and dog models.

The inhibitory potency of this compound, its prodrug X842, and the comparator P-CAB vonoprazan was assessed on isolated gastric H+/K+-ATPase. The results demonstrate that this compound is a potent inhibitor, while its prodrug form (X842) is significantly weaker, confirming its role as a prodrug that requires in vivo conversion.

| Compound | IC₅₀ (nM) | Animal Model Source |

| Vonoprazan | 17 | In Vitro (Porcine)[1][7] |

| This compound | 40 | In Vitro (Porcine)[1][7] |

| This compound Glurate (X842) | 436 | In Vitro (Porcine)[1][7] |

Studies using the pylorus-ligated rat model show that this compound glurate (X842) potently inhibits basal gastric acid secretion in a dose-dependent manner. Notably, it demonstrated greater potency than vonoprazan in this model.

| Compound | Dose (mg/kg, oral) | Acid Inhibition (%) vs. Vehicle | Animal Model |

| Vonoprazan | 2.0 | 47% | Pylorus-Ligated Rat[1] |

| This compound Glurate (X842) | 0.5 | 44% | Pylorus-Ligated Rat[1] |

| This compound Glurate (X842) | 1.0 | 61% | Pylorus-Ligated Rat[1] |

| This compound Glurate (X842) | 1.5 | 85% | Pylorus-Ligated Rat[1] |

Pharmacokinetic studies confirm the rapid in vivo conversion of X842 to this compound. After oral administration, the plasma concentration of the active metabolite, this compound, significantly exceeds that of the prodrug.[1][3] The half-life of this compound post-administration of the prodrug is extended, supporting a prolonged duration of action.[1][3]

| Species | Sex | Dose (mg/kg, oral) | This compound t₁⸝₂ (hours) |

| Rat | Male | 2.4 | 2.0 - 2.7 |

| Rat | Female | 2.4 | 2.1 - 4.1 |

| Data derived from studies on the prodrug X842, showing the half-life of the resulting active metabolite, this compound.[1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on gastric acid secretion in animal models.

This model is used to assess the inhibition of basal gastric acid secretion.

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight (18-24 hours) with free access to water.

-

Drug Administration: this compound glurate (X842), a comparator drug (e.g., vonoprazan), or a vehicle solution is administered orally (p.o.) or intraperitoneally (i.p.).

-

Surgical Procedure:

-

One hour post-drug administration, animals are anesthetized (e.g., with urethane or isoflurane).

-

A midline laparotomy is performed to expose the stomach.

-

The pyloric sphincter, at the junction of the stomach and the small intestine, is carefully ligated with a suture to prevent gastric emptying.

-

The abdominal incision is closed.

-

-

Sample Collection: Four to five hours after ligation, the animals are euthanized. The esophagus is clamped, and the stomach is removed.

-

Analysis:

-

The gastric contents are collected and centrifuged to remove solid debris.

-

The volume of the gastric juice is measured.

-

The total acid concentration is determined by titration with a standardized sodium hydroxide (NaOH) solution (e.g., 0.01 N) to a neutral pH (7.0).

-

Total acid output is calculated (Volume × Concentration) and compared between treatment groups and the vehicle control.

-

References

- 1. Pharmacological characterization of this compound glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound glurate — Gastric Acid Control | Cinclus Pharma [cincluspharma.com]